molecular formula C11H11NO2 B14817761 3-(Cyclopropylmethoxy)-5-hydroxybenzonitrile

3-(Cyclopropylmethoxy)-5-hydroxybenzonitrile

Cat. No.: B14817761
M. Wt: 189.21 g/mol
InChI Key: BGSDXQFXZRJJAN-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-5-hydroxybenzonitrile is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a hydroxybenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-5-hydroxybenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound, which is then subjected to hydroxylation and further alkylation to introduce the cyclopropylmethoxy group. The final step involves the oxidation of the intermediate to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and scalable reaction conditions to ensure the consistent quality and quantity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-5-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as amines, ethers, esters, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Cyclopropylmethoxy)-5-hydroxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-5-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethoxy)-5-hydroxybenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-5-hydroxybenzonitrile

InChI

InChI=1S/C11H11NO2/c12-6-9-3-10(13)5-11(4-9)14-7-8-1-2-8/h3-5,8,13H,1-2,7H2

InChI Key

BGSDXQFXZRJJAN-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=CC(=C2)O)C#N

Origin of Product

United States

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